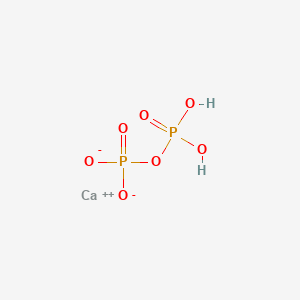
Calcium dihydrogendiphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium dihydrogen pyrophosphate, also known as monocalcium dihydrogen pyrophosphate, is a chemical compound with the formula CaH₂P₂O₇. It is a white crystalline powder that is commonly used in various industrial and scientific applications. This compound is known for its role as a leavening agent in baking powders and as a stabilizer in various food products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium dihydrogen pyrophosphate can be synthesized through several methods. One common method involves the reaction of calcium chloride with pyrophosphoric acid. The reaction is as follows: [ \text{CaCl}_2 + \text{H}_4\text{P}_2\text{O}_7 \rightarrow \text{CaH}_2\text{P}_2\text{O}_7 + 2\text{HCl} ]
Another method involves heating dicalcium phosphate to produce the anhydrous form of calcium pyrophosphate: [ 2\text{CaHPO}_4 \rightarrow \text{Ca}_2\text{P}_2\text{O}_7 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, calcium dihydrogen pyrophosphate is produced by carefully controlling the pH and temperature during the reaction of sodium pyrophosphate with calcium nitrate. This method ensures the formation of high-purity calcium dihydrogen pyrophosphate suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Calcium dihydrogen pyrophosphate undergoes several types of chemical reactions, including:
Hydrolysis: It can hydrolyze to form calcium phosphate and phosphoric acid.
Thermal Decomposition: Upon heating, it decomposes to form calcium pyrophosphate and water.
Acid-Base Reactions: It reacts with strong acids to form pyrophosphoric acid and calcium salts.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in the presence of water.
Thermal Decomposition: This reaction requires heating to temperatures above 500°C.
Acid-Base Reactions: Strong acids like hydrochloric acid are commonly used.
Major Products Formed
Hydrolysis: Calcium phosphate and phosphoric acid.
Thermal Decomposition: Calcium pyrophosphate and water.
Acid-Base Reactions: Pyrophosphoric acid and calcium salts.
Applications De Recherche Scientifique
Calcium dihydrogen pyrophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in some processes.
Biology: It is studied for its role in calcium metabolism and bone formation.
Medicine: It is used in the formulation of certain pharmaceuticals and as a dietary supplement.
Industry: It is used as a leavening agent in baking powders, a stabilizer in food products, and a component in fertilizers
Mécanisme D'action
The mechanism of action of calcium dihydrogen pyrophosphate involves its ability to release calcium and pyrophosphate ions. These ions play a crucial role in various biochemical processes. For example, in the human body, calcium ions are essential for bone formation and maintenance, while pyrophosphate ions help regulate mineralization processes .
Comparaison Avec Des Composés Similaires
Calcium dihydrogen pyrophosphate can be compared with other calcium phosphates, such as:
Monocalcium phosphate (Ca(H₂PO₄)₂): Similar in its use as a leavening agent but differs in its solubility and acidity.
Dicalcium phosphate (CaHPO₄): Used as a dietary supplement and in toothpaste, it has different solubility and reactivity properties.
Tricalcium phosphate (Ca₃(PO₄)₂): Commonly used in ceramics and as a food additive, it has higher calcium content and different physical properties.
Calcium dihydrogen pyrophosphate is unique due to its specific balance of calcium and pyrophosphate ions, making it particularly useful in applications requiring controlled release of these ions.
Propriétés
Formule moléculaire |
CaH2O7P2 |
|---|---|
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
calcium;phosphono phosphate |
InChI |
InChI=1S/Ca.H4O7P2/c;1-8(2,3)7-9(4,5)6/h;(H2,1,2,3)(H2,4,5,6)/q+2;/p-2 |
Clé InChI |
VEJCUEBBRSCJRP-UHFFFAOYSA-L |
SMILES canonique |
OP(=O)(O)OP(=O)([O-])[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(Methylamino)methylene]bisphosphonic acid](/img/structure/B13817910.png)







![[3,5-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13817948.png)


